2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride
Description
2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a fluorinated aromatic amino acid derivative characterized by a phenyl ring substituted with both fluorine and a trifluoromethyl group in the ortho and meta positions, respectively. The compound’s structure combines a propanoic acid backbone with a chiral α-amino group, making it a non-proteinogenic amino acid analog. Its hydrochloride salt form enhances solubility and stability, critical for applications in medicinal chemistry and drug discovery .
The trifluoromethyl group and fluorine substituents contribute to its lipophilicity and metabolic stability, properties often leveraged in the design of enzyme inhibitors, receptor modulators, and bioactive peptides .
Properties
IUPAC Name |
2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZEPBAPMIEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amino acid derivative to form an intermediate.
Reduction: The intermediate is then reduced to form the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Applications in Scientific Research
The applications of 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride span several fields, primarily in medicinal chemistry, biochemistry, and pharmacology. Below are detailed insights into its applications:
Pharmacological Research
The compound has been studied for its potential as a pharmacological agent due to the presence of the trifluoromethyl group, which enhances lipophilicity and bioavailability. Research indicates that compounds with trifluoromethyl substitutions can exhibit improved potency against various biological targets, including enzymes and receptors involved in metabolic pathways.
Neuropharmacology
Studies have indicated that derivatives of this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. The fluorinated phenylalanine analogs have shown promise in modulating neurochemical pathways, which could lead to new treatments for psychiatric disorders.
Synthesis of Novel Therapeutics
The compound serves as a building block in the synthesis of novel therapeutic agents. Its unique structural characteristics allow for modifications that can yield compounds with enhanced therapeutic profiles. For instance, it has been utilized in the development of drugs targeting specific receptors involved in pain management and inflammation.
Case Study 1: Trifluoromethyl Group Influence on Drug Potency
A study published in MDPI highlighted how the incorporation of a trifluoromethyl group into drug candidates significantly increases their potency against specific biological targets. The research demonstrated that analogs of amino acids with such substitutions exhibit enhanced binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
Case Study 2: Synthesis and Biological Evaluation
Another research article focused on synthesizing derivatives of 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride and evaluating their biological activities. The study found that certain derivatives displayed significant anti-inflammatory properties, making them candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. This binding can block the enzyme’s activity, leading to various biological effects. The trifluoromethyl group and fluorine atom enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of fluorinated phenylalanine derivatives. Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, stereochemistry, and applications:
Key Observations
Substituent Positioning: The 2-fluoro-3-(trifluoromethyl)phenyl group in the target compound introduces steric and electronic effects distinct from analogs with trifluoromethyl groups in the para position (e.g., CAS 63701-37-1). Pyrazole-containing analogs (e.g., CAS 1461705-68-9) exhibit divergent bioactivity due to heterocyclic nitrogen atoms, which facilitate hydrogen bonding in enzyme active sites .
Stereochemical Influence :
- The (S)-enantiomer (CAS 122839-48-9) demonstrates higher enantiomeric purity in chiral synthesis, critical for drug candidates requiring precise stereochemical alignment .
Backbone Modifications: Acetic acid derivatives (e.g., CAS 1134915-25-5) lack the propanoic acid chain’s conformational flexibility, limiting their utility in peptide mimetics but simplifying synthetic routes .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The trifluoromethyl group increases logP values across analogs, enhancing membrane permeability. However, ortho-fluorination in the target compound may slightly reduce solubility compared to meta-substituted derivatives .
- Metabolic Stability : Fluorine substituents mitigate oxidative metabolism, extending half-life in vivo. Pyrazole-containing analogs show faster clearance due to heterocyclic ring oxidation .
Biological Activity
2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride, also known as a fluorinated amino acid, has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential applications. The trifluoromethyl group significantly influences the compound's chemical and biological properties, making it a valuable subject for investigation.
Chemical Structure and Properties
The chemical structure of 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride can be represented as follows:
- IUPAC Name : (2S)-2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
- Molecular Formula : C10H9F4NO2
- Molecular Weight : 251.18 g/mol
This compound features a phenyl ring substituted with both a fluoro and a trifluoromethyl group, which enhances its lipophilicity and binding affinity to various biological targets.
The mechanism of action for this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases the binding affinity of the compound to these targets, influencing several biological pathways. Research indicates that it may modulate pathways related to:
- Neuronal Signaling : Impacts neurotransmitter release and receptor interactions.
- Cell Cycle Regulation : Involvement in apoptosis and cell proliferation.
- Inflammation : Potential role in modulating inflammatory responses through NF-κB and JAK/STAT signaling pathways.
Biological Activity Overview
The biological activity of 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride has been explored in various studies. Key findings include:
- Antimicrobial Activity : Exhibits efficacy against a range of pathogens, including bacteria and viruses. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways involved in oncogenesis.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of fluorinated amino acids, including 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride. The compound demonstrated significant activity against both bacterial strains and viral infections, suggesting its potential as a therapeutic agent in infectious diseases .
Case Study 2: Antitumor Activity
In another investigation, researchers assessed the antitumor effects of this compound on human cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3. This suggests a promising role for the compound in cancer therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid hydrochloride?
Answer:
The synthesis typically involves sequential protection, coupling, deprotection, and salt formation steps. Key steps include:
- Amine Protection : Use Boc anhydride to protect the α-amino group of a starting amino acid (e.g., L-alanine) to prevent side reactions .
- Coupling : React the Boc-protected amino acid with 2-fluoro-3-(trifluoromethyl)phenylamine using coupling reagents like HATU or EDC to form the amide bond .
- Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) to regenerate the free amine .
- Salt Formation : Treat the free base with hydrochloric acid in a solvent like diethyl ether to precipitate the hydrochloride salt .
Critical Parameters : Monitor reaction pH during salt formation to ensure stoichiometric HCl incorporation. Recrystallization from methanol/diethyl ether improves purity .
Advanced: How can stereochemical purity be ensured during synthesis, and what analytical techniques validate it?
Answer:
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis during coupling steps. For example, (R)- or (S)-specific enzymes can enforce stereochemistry at the α-carbon .
- Validation Methods :
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiomeric excess (e.g., [α]D = +30.8° for (S)-isomer in related compounds) .
- Chiral HPLC : Use columns like Chiralpak IC with hexane/isopropanol gradients to resolve enantiomers .
Data Contradiction Tip : If NMR shows a single diastereomer but polarimetry indicates racemization, re-examine coupling conditions (e.g., temperature, catalyst loading) for unintended epimerization .
Basic: What analytical strategies are effective for assessing purity and structural integrity?
Answer:
- HPLC : Use C18 columns with trifluoroacetic acid (0.1% in water) and acetonitrile gradients. Monitor UV absorption at 254 nm for aromatic/amide bonds .
- NMR : Confirm regiochemistry via ¹H-NMR (e.g., aromatic proton splitting patterns) and ¹⁹F-NMR for fluorine environment analysis .
- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]+ = calculated m/z ± 0.5 Da) .
Advanced: How do solvent polarity and pH impact the compound’s stability in solution?
Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH for 4 weeks) in buffers (pH 1–13). Monitor via HPLC for decomposition products (e.g., free amine or trifluoromethyl hydrolysis) .
- Key Findings :
Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to tyrosine-related enzymes (e.g., phenylalanine hydroxylase). The trifluoromethyl group’s electronegativity may disrupt π-π stacking .
- MD Simulations : Simulate solvation effects in water/octanol systems to predict logP and membrane permeability. The fluorine atoms increase hydrophobicity (clogP ≈ 2.1) .
Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of HCl fumes during salt formation .
- PPE : Wear nitrile gloves and safety goggles; fluorine-containing byproducts may cause skin irritation .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, conflicting IC50 values may arise from differences in serum protein binding .
- Contaminant Check : Test for trace metals (via ICP-MS) or residual solvents (GC-MS) that could inhibit enzymes .
- Positive Controls : Use reference compounds (e.g., tyrosine derivatives) to calibrate activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
